molecular formula C11H16ClN3O2 B4337473 4-chloro-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide

4-chloro-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide

Cat. No.: B4337473
M. Wt: 257.72 g/mol
InChI Key: TYLDSABAFCFGSP-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Amidation: The final step involves the reaction of the pyrazole derivative with tetrahydro-2-furanylmethylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the tetrahydro-2-furanylmethyl moiety.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The chlorine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the ethyl or tetrahydro-2-furanylmethyl groups.

    Reduction: Reduced forms of the carboxamide.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive pyrazole compounds.

    Industry: Use in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide: Similar structure but without the chlorine atom.

    4-chloro-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the tetrahydro-2-furanylmethyl group.

    1-ethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide: Similar but without the chlorine atom at the 4-position.

Uniqueness

The presence of the chlorine atom and the tetrahydro-2-furanylmethyl group in 4-chloro-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-chloro-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-2-15-7-9(12)10(14-15)11(16)13-6-8-4-3-5-17-8/h7-8H,2-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLDSABAFCFGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2CCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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